![molecular formula C10H19ClN2 B13460646 {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride is a chemical compound with the molecular formula C10H19ClN2. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique bicyclic structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are carried out under controlled conditions to ensure the desired substitution at the bridgehead positions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as carbene insertion and radical addition, which are practical for large-scale synthesis. The use of high-quality reagents and precise reaction conditions is crucial to achieve high yields and purity .
化学反应分析
Types of Reactions
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a bioisostere in drug design.
作用机制
The mechanism of action of {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane framework adds three-dimensional character and saturation to the compound, enhancing its solubility, potency, and metabolic stability . This makes it a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
[1.1.1]Propellane: A highly strained molecule used in the synthesis of complex organic compounds.
Uniqueness
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride is unique due to its specific substitution pattern and the presence of the hydrazine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C10H19ClN2 |
|---|---|
分子量 |
202.72 g/mol |
IUPAC 名称 |
(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H18N2.ClH/c11-12-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8,12H,1-7,11H2;1H |
InChI 键 |
MTXGLSCJMBJTPI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C23CC(C2)(C3)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


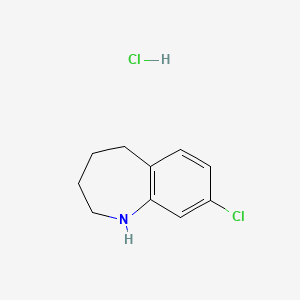
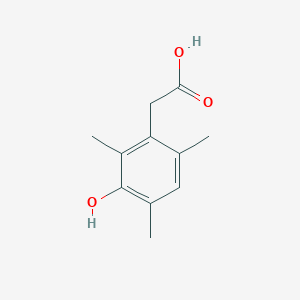
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)
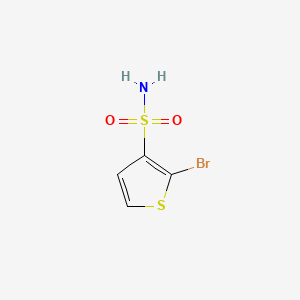
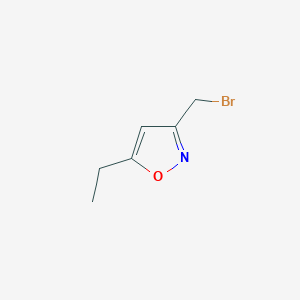
![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)
![6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid](/img/structure/B13460606.png)
![4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride](/img/structure/B13460614.png)

![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)
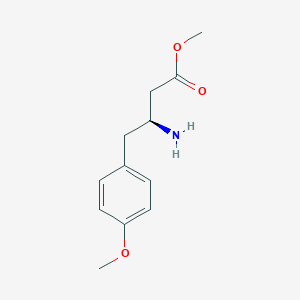
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)
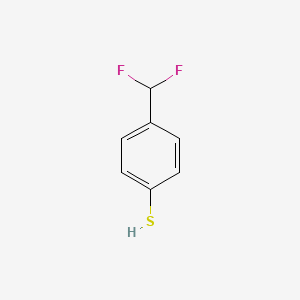
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)
